2-Hydroxy-3,6-dimethylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Hydroxy-3,6-dimethylbenzoic acid involves multi-step chemical processes. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized through a series of reactions starting from 3,4-dimethyl aniline, showcasing the complexity involved in synthesizing dimethylbenzoic acid derivatives. These procedures typically include condensation reactions, cyclization, and oxidation steps, highlighting the intricate methodologies required to produce such compounds (Cheng Lin, 2013).
Molecular Structure Analysis
X-ray diffraction methods have been used to study the molecular structure of dimethylbenzoic acid derivatives. For example, 2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate was examined to understand its crystalline structure, which revealed a monoclinic system with specific unit cell parameters. These studies provide insights into the molecular geometry, hydrogen bonding, and overall structural integrity of such compounds (Zhenjiang Li, Jun Huang, A. Meng, 2011).
Chemical Reactions and Properties
Chemical reactions involving dimethylbenzoic acid derivatives often highlight their reactivity and the possibility of forming various chemical structures. The use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) with acetic acid for the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones illustrates the chemical versatility and reactivity of such compounds under specific conditions (E. Hasegawa, N. Chiba, Ai Nakajima, Kumiko Suzuki, Akira Yoneoka, K. Iwaya, 2004).
Scientific Research Applications
Antimicrobial and Anticancer Activities
A study investigated the chemical compositions of chloroform extract from the lichen Parmelia erumpens, identifying compounds including a variant of 2-hydroxy-3,6-dimethylbenzoic acid. This compound exhibited significant antimicrobial activity against various bacteria and fungi, and displayed promising anticancer activity, especially in dose- and time-dependent manners against certain cancer cell lines. The study also suggested potential immunomodulatory activity of this compound, marking it as a potential candidate for antimicrobial and anticancer drug development (Aravind et al., 2014).
Biosynthesis in Bacteria
Research on bacterial catabolism of a related compound, 4-hydroxy-3,5-dimethylbenzoic acid, showed that different bacterial strains metabolize this acid differently. In one strain, it led to the accumulation of a degradation metabolite, while another strain converted it into a different metabolite. This demonstrates the compound's involvement in complex biochemical pathways in bacterial metabolism (Cain et al., 1997).
Regulation of Mammalian Circadian Clock
A novel compound isolated from Streptomyces sp. AK-AH76 was identified as 2-hydroxy-3,6-dimethylbenzoic acid. This compound was found to lengthen the period of mammalian circadian rhythms by 1.5 hours at a specific concentration, indicating its potential role in regulating biological clocks (Izumikawa et al., 2008).
Anti-Migration and Anti-Invasion Effects in Cancer
2-hydroxy-6-tridecylbenzoic acid, a related compound, showed significant anti-migration and anti-invasion effects in triple-negative breast cancer cells. This was associated with the activation of certain signaling pathways, indicating the potential use of similar compounds in cancer therapeutics (Zhou et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 category. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-hydroxy-3,6-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFDFFLPQFIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294109 | |
Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,6-dimethylbenzoic acid | |
CAS RN |
3921-12-8 | |
Record name | Benzoic acid,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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